molecular formula C15H23NO B11166100 N-(2-methylbutan-2-yl)-2-phenylbutanamide

N-(2-methylbutan-2-yl)-2-phenylbutanamide

Cat. No.: B11166100
M. Wt: 233.35 g/mol
InChI Key: QLDHXRYYDTVVOT-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-2-phenylbutanamide is an organic compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-2-phenylbutanamide typically involves the reaction of 2-methylbutan-2-amine with 2-phenylbutanoic acid. The reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve an inert atmosphere and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutan-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(2-methylbutan-2-yl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate biochemical pathways related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroximino-2-methylbutan-2-yl)methylamine: This compound has a similar structure but includes a hydroximino group.

    2-methylbutan-2-amine: A simpler compound with a similar aliphatic chain but lacking the aromatic component.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(2-methylbutan-2-yl)-2-phenylbutanamide

InChI

InChI=1S/C15H23NO/c1-5-13(12-10-8-7-9-11-12)14(17)16-15(3,4)6-2/h7-11,13H,5-6H2,1-4H3,(H,16,17)

InChI Key

QLDHXRYYDTVVOT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(C)(C)CC

Origin of Product

United States

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